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Compound of Interest

Compound Name: SCH00013

Cat. No.: B1139404 Get Quote

An objective guide for researchers, scientists, and drug development professionals on the

current state of two inotropic agents.

This guide provides a comprehensive comparison of SCH00013, a novel investigational

calcium sensitizer, and levosimendan, an established inodilator, for the treatment of heart

failure. While levosimendan has been extensively studied in clinical trials and is used in clinical

practice in many countries, SCH00013 remains in the preclinical phase of development. This

comparison, therefore, juxtaposes preclinical findings for SCH00013 with robust clinical data

for levosimendan, offering a perspective on their potential and established therapeutic profiles.

Mechanism of Action
Both SCH00013 and levosimendan are classified as calcium sensitizers, enhancing cardiac

contractility without significantly increasing intracellular calcium concentrations, a mechanism

that distinguishes them from traditional inotropes like catecholamines and phosphodiesterase

(PDE) III inhibitors.[1]

SCH00013: This novel agent acts as a Ca2+ sensitizer, moderately increasing the inotropic

effect without substantial alterations in Ca2+ transients.[1] It exhibits a weak PDE III inhibitory

action and does not have a positive chronotropic effect.[1][2] Its primary mechanism involves

increasing the sensitivity of the myofilaments to calcium.[1]

Levosimendan: Levosimendan's dual mechanism of action involves calcium sensitization and

the opening of ATP-sensitive potassium (K-ATP) channels.[3][4] It binds to cardiac troponin C in
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a calcium-dependent manner, enhancing contractility during systole.[3][4][5] The opening of K-

ATP channels in vascular smooth muscle leads to vasodilation, reducing both preload and

afterload.[3][4] This combined inotropic and vasodilatory action improves cardiac output without

significantly increasing myocardial oxygen demand.[5]

Signaling Pathways
The distinct mechanisms of action of SCH00013 and levosimendan are illustrated in the

following signaling pathway diagrams.
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Efficacy Data
The following tables summarize the available efficacy data for SCH00013 (preclinical) and

levosimendan (clinical).

SCH00013: Preclinical Efficacy Data
Data for SCH00013 is derived from studies on isolated animal cardiac tissues and animal

models of heart failure.
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Parameter Species Model
Effect of
SCH00013

Citation

Inotropic Effect Dog, Rabbit

Isolated

ventricular

muscles

Concentration-

dependent

positive inotropic

effect (10-6 to

10-4 M). At 10-4

M, the effect was

38% (dog) and

29% (rabbit) of

the maximal

response to

isoproterenol.

[2]

Chronotropic

Effect
Rabbit

Isolated right

atria

No alteration in

the rate of

beating.

[2]

Myofibrillar Ca2+

Sensitivity
Rabbit

Indo-1 loaded

ventricular

cardiomyocytes

At 10-4 M,

increased

systolic cell

shortening by

52% with an

insignificant 15%

increase in

systolic

fluorescence

ratio, shifting the

Ca2+-cell

shortening

relationship to

the left.

[2]

Survival Animal Model
Genetic

cardiomyopathy

Prolonged

survival.
[1]

Levosimendan: Clinical Efficacy Data
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The clinical efficacy of levosimendan has been evaluated in numerous randomized controlled

trials in patients with acute decompensated heart failure.

Table 1: Levosimendan vs. Dobutamine in Low-Output Heart Failure (LIDO Study)[6]

Endpoint
Levosimendan
(n=103)

Dobutamine
(n=100)

Hazard Ratio (95%
CI) / p-value

Primary

Hemodynamic

Endpoint

28% 15% 1.9 (1.1-3.3); p=0.022

All-Cause Mortality at

180 days
26% 38%

0.57 (0.34-0.95);

p=0.029

Increase in cardiac

output by ≥30% and a

decrease in

pulmonary capillary

wedge pressure by

≥25% at 24 hours.

Table 2: Levosimendan vs. Dobutamine in Acute Decompensated Heart Failure (SURVIVE

Trial)[7]
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Endpoint
Levosimendan
(n=664)

Dobutamine
(n=663)

Hazard Ratio (95%
CI) / p-value

All-Cause Mortality at

180 days (Primary)
26% 28%

0.91 (0.74-1.13);

p=0.40

All-Cause Mortality at

31 days
11.9% 13.7% 0.85 (p=NS)

BNP Reduction at 24

hours

Significantly greater

with Levosimendan
p<0.001

Atrial Fibrillation 9% 6%
Higher incidence with

Levosimendan

Cardiac Failure
Lower incidence with

Levosimendan

Table 3: Levosimendan vs. Placebo in Acute Decompensated Heart Failure (REVIVE II Trial)[8]

Endpoint
Levosimendan
(n=299)

Placebo (n=301) p-value

Composite of

improvement or

worsening at 6h, 24h,

and 5 days (Primary)

Improved p=0.015

Death or worsening

heart failure at 24

hours

4% 8.8% p=0.04

Mortality at 180 days 22.6% 31.4% p=0.05

Reduction in heart-

failure hospitalization

HR 0.25 (95% CI

0.11–0.56); P=0.001

Experimental Protocols
SCH00013: Preclinical Studies
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Inotropic and Chronotropic Effects: The inotropic effects of SCH00013 were investigated in

isolated, electrically stimulated ventricular papillary muscles from dogs and rabbits. The

muscles were suspended in an organ bath containing Krebs-Henseleit solution. The

developed tension was measured with a force-displacement transducer. The chronotropic

effects were assessed in spontaneously beating right atrial preparations from rabbits.[2]

Calcium Sensitivity: Intracellular Ca2+ transients and cell shortening were measured in

single ventricular myocytes isolated from rabbit hearts and loaded with the fluorescent Ca2+

indicator indo-1 AM. The relationship between peak systolic Ca2+ and the amplitude of cell

shortening was analyzed to determine the myofilament responsiveness to Ca2+.[2]

Animal Model of Heart Failure: The effect on survival was studied in an animal model with

genetic cardiomyopathy, though specific details of the model and protocol are limited in the

provided search results.[1]

Levosimendan: Clinical Trials
LIDO (Levosimendan Infusion versus Dobutamine) Study: This was a multicenter,

randomized, double-blind study in patients with low-output heart failure requiring

hemodynamic monitoring and inotropic support. Patients received either a 24-hour infusion

of levosimendan (loading dose of 24 µg/kg followed by a continuous infusion of 0.1-0.2

µg/kg/min) or dobutamine (6-12 µg/kg/min).

SURVIVE (Survival of Patients with Acute Heart Failure in Need of Intravenous Inotropic

Support) Trial: A large, randomized, double-blind, multicenter trial comparing levosimendan

to dobutamine in patients hospitalized with acute decompensated heart failure requiring

inotropic therapy.[7] Patients received a 24-hour infusion of either levosimendan (loading

dose of 12 µg/kg followed by 0.1-0.2 µg/kg/min) or dobutamine (5-40 µg/kg/min).[7]

REVIVE II (Randomized Multicenter Evaluation of Intravenous Levosimendan Efficacy) Trial:

A randomized, double-blind, placebo-controlled trial in patients hospitalized with acute

decompensated heart failure who remained dyspneic at rest despite intravenous diuretics.[8]

Patients received a 24-hour infusion of levosimendan (loading dose of 6-12 µg/kg followed

by 0.1-0.2 µg/kg/min) or placebo in addition to standard therapy.[6][8]
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The general workflow for a clinical trial evaluating an inotropic agent in acute heart failure is

depicted below.

Patient Screening
(Acute Decompensated Heart Failure)

Inclusion/Exclusion Criteria Met

Randomization

Treatment Arm
(e.g., Levosimendan)

Control Arm
(e.g., Dobutamine or Placebo)

24-hour Infusion

Data Collection
(Hemodynamics, Biomarkers, Symptoms)

Follow-up
(e.g., 30, 90, 180 days)

Endpoint Analysis
(Efficacy and Safety)
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Generalized clinical trial workflow.

Conclusion
SCH00013 and levosimendan share a common mechanistic feature as calcium sensitizers, a

potentially advantageous property in the treatment of heart failure. However, they are at vastly

different stages of drug development. SCH00013 has shown promise in preclinical studies by

improving cardiac function in animal models without adverse chronotropic effects.[1][2]

Levosimendan, in contrast, has a well-documented clinical profile from large-scale randomized

controlled trials. It has demonstrated favorable hemodynamic effects compared to dobutamine

and symptomatic improvement against placebo.[8] While it has not consistently shown a

mortality benefit over dobutamine, it remains an important therapeutic option in specific clinical

scenarios of acute decompensated heart failure.[7]

For researchers and drug development professionals, SCH00013 represents a potential next-

generation calcium sensitizer. Further investigation is required to translate its promising

preclinical findings into the clinical arena. Levosimendan serves as a crucial benchmark, with

its extensive clinical data providing valuable insights into the therapeutic potential and

challenges of inodilators in heart failure. Future research, including potential head-to-head

clinical trials, would be necessary to definitively compare the efficacy and safety of these two

agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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